molecular formula C9H11NO3 B12961413 (R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol

Cat. No.: B12961413
M. Wt: 181.19 g/mol
InChI Key: WESGTRBLNOIOAT-SSDOTTSWSA-N
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Description

®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chiral compound with a unique structure that includes an amino group and a methanol group attached to a dihydrobenzo[b][1,4]dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the Methanol Group: This step usually involves the reduction of a corresponding aldehyde or ketone precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both an amino group and a methanol group on the dihydrobenzo[b][1,4]dioxin ring. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

[(3R)-6-amino-2,3-dihydro-1,4-benzodioxin-3-yl]methanol

InChI

InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5,10H2/t7-/m1/s1

InChI Key

WESGTRBLNOIOAT-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](OC2=C(O1)C=CC(=C2)N)CO

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)N)CO

Origin of Product

United States

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